methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate
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Overview
Description
Methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Properties
The study of hydrogen-bonded structures, such as those found in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, highlights the role of hydrogen bonds in forming complex sheets and chains in crystal structures. These interactions are essential for understanding the molecular packing and electronic properties of such compounds (Portilla et al., 2007).
The synthesis and structural analysis of related compounds, including 3-methyl-1-phenyl-N-(2-thienylmethylene)-1H-pyrazol-5-amine, reveal the influence of substituents on the molecule's conformation and the potential for creating materials with specific physical properties (Yang et al., 2006).
Synthetic Methodologies
Research on the synthetic routes for creating complex pyrazole derivatives provides insights into the versatility of these compounds in chemical synthesis. For instance, the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with N-benzylmethylamine under specific conditions yields various intermediates for further chemical transformations (Cuartas et al., 2017).
The development of new series of pyrazole-4-carbonitrile derivatives through facile synthetic approaches showcases the compound's potential for generating diverse chemical structures with varied biological and physical properties (Ali et al., 2016).
Potential Applications
- The antifungal activity and structure-activity relationships of novel pyrazole derivatives indicate their potential use in developing new antifungal agents. For example, certain derivatives have shown higher antifungal activity against phytopathogenic fungi than existing treatments, pointing to their applicability in agricultural and pharmaceutical sectors (Du et al., 2015).
Mechanism of Action
Target of Action
Related compounds such as 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit certain enzymes, such as dipeptidylpeptidase 4, which plays a crucial role in glucose metabolism .
Biochemical Pathways
Based on the potential target of action, it can be inferred that this compound may affect the pathways related to glucose metabolism, particularly those involving the action of dipeptidylpeptidase 4 .
Result of Action
Based on the potential target of action, it can be inferred that this compound may have an effect on glucose metabolism, potentially leading to improved control of blood glucose levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-13(10-18-20(11)12-6-4-3-5-7-12)16(21)19-14-8-9-24-15(14)17(22)23-2/h3-10H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXLCLGZUQWSFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.